

2,4-Diaminopteridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Diaminopteridine**

Cat. No.: **B074722**

[Get Quote](#)

An In-Depth Technical Guide to **2,4-Diaminopteridine**: Core Chemical Properties, Structure, and Synthetic Methodologies

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2,4-diaminopteridine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As the core scaffold of vital biological cofactors and potent pharmaceuticals, a thorough understanding of its chemical properties, structural nuances, and synthesis is paramount for researchers in the field. This document moves beyond a simple recitation of facts to explain the causality behind its behavior and the rationale for methodological choices, reflecting field-proven insights.

Introduction: The Significance of the 2,4-Diaminopteridine Scaffold

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in nature. The 2,4-diamino substituted variant is particularly noteworthy as it forms the structural foundation for a class of drugs known as antifolates.^{[1][2]} These compounds function by competitively inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and certain amino acids.^[3] This mechanism is the basis for the therapeutic effects of the well-known anticancer drug methotrexate and antimalarial agents.^{[4][5][6]} The versatility of the **2,4-diaminopteridine** core allows for synthetic modification, leading

to derivatives with a wide range of biological activities, including anti-inflammatory, radical scavenging, and antiparasitic properties.[4][7]

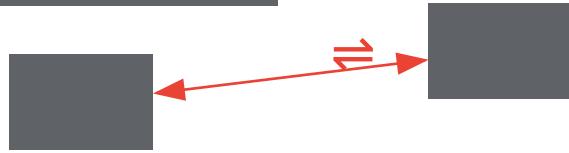
Physicochemical Properties

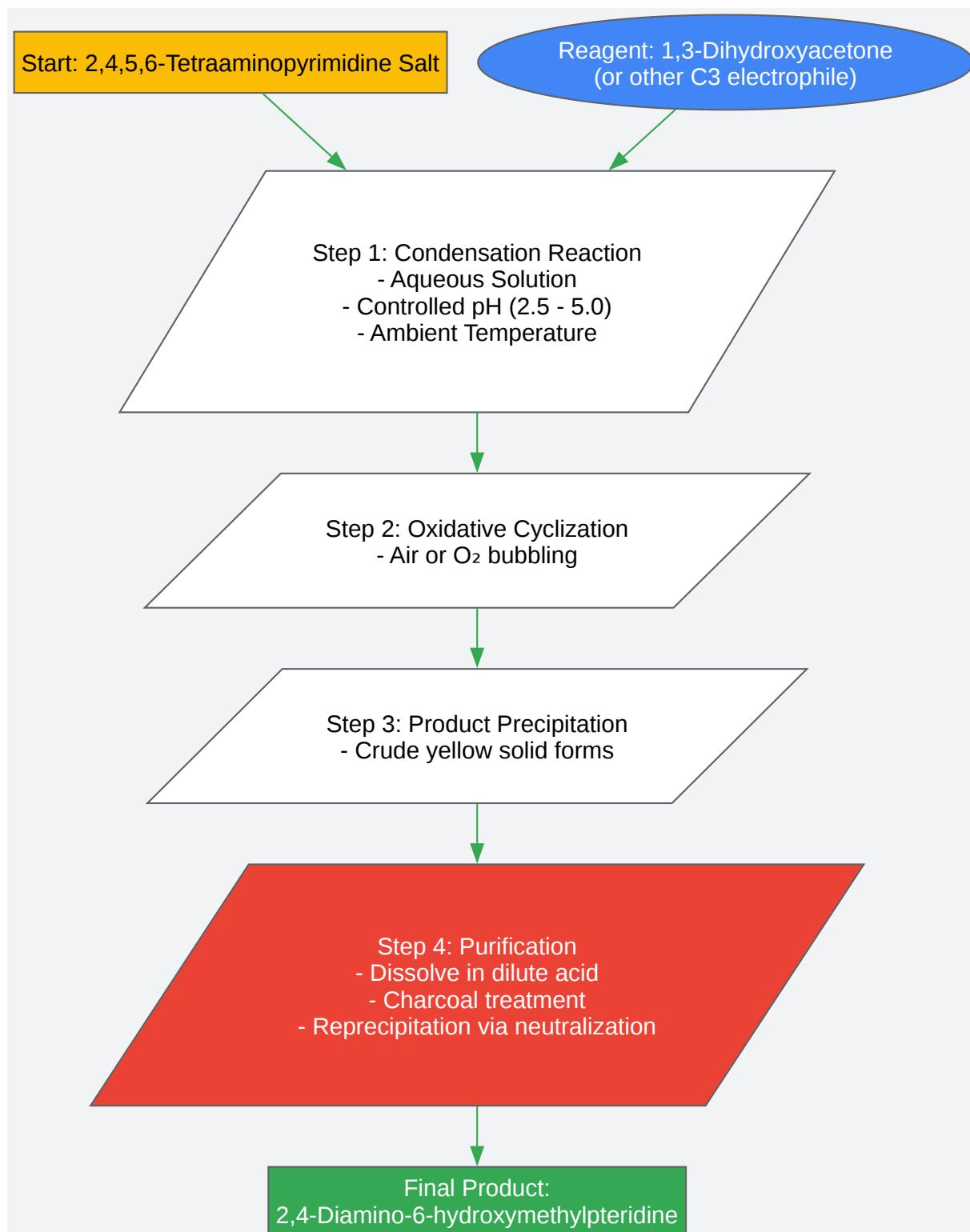
The fundamental physicochemical properties of **2,4-diaminopteridine** dictate its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	pteridine-2,4-diamine	[8]
Molecular Formula	C ₆ H ₆ N ₆	[8]
Molecular Weight	162.15 g/mol	[8]
CAS Number	1127-93-1	[8]
Appearance	Typically a yellow solid	[9]
Melting Point	>300 °C (decomposes)	Data for derivatives suggest high thermal stability.[10][11]
Solubility	Soluble in dilute acidic solutions; limited solubility in water and common organic solvents.	[10][12]
pKa	Data available in IUPAC Digitized pKa Dataset.	[8]

The limited solubility in neutral aqueous solutions and organic solvents is a critical consideration for experimental design. Dissolution is typically achieved in dilute aqueous acid (e.g., 10% acetic acid with HCl) or strong acids like trifluoroacetic acid for NMR analysis, which protonates the basic nitrogen atoms of the pteridine ring system, enhancing solubility.[12][13]

Molecular Structure and Tautomerism


The structure of **2,4-diaminopteridine** is characterized by a planar, aromatic heterocyclic system with extensive π -electron delocalization.^[14] X-ray crystallography studies on its monohydrate form reveal that all ring and exocyclic C-N bond distances are intermediate between single and double bonds, confirming this delocalization.^[14]


A crucial aspect of its structure is prototropic tautomerism. The molecule exists as an equilibrium mixture of tautomers, primarily the diamino form and several amino-imino forms. While the 2,4-diamino tautomer is generally considered the most stable, the exact equilibrium can be influenced by the solvent environment and pH. Understanding this tautomerism is vital, as different tautomers can exhibit distinct hydrogen bonding patterns and receptor-binding affinities.

Tautomeric Equilibrium of 2,4-Diaminopteridine

2-Amino-4-imino form
(Minor Tautomer)

2,4-Diamino form
(Major Tautomer)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against *Plasmodium falciparum* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron | C20H23N8O5+ | CID 69085264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Diaminopteridine | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2,4-Diamino-6-(hydroxymethyl)pteridine 73978-41-3 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 14. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [2,4-Diaminopteridine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074722#2-4-diaminopteridine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com